molecular formula C8H12Cl3FN2O2S B2482607 N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride CAS No. 1803599-24-7

N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride

Cat. No.: B2482607
CAS No.: 1803599-24-7
M. Wt: 325.6
InChI Key: BXOYXXLBVLQJIJ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride is a useful research compound. Its molecular formula is C8H12Cl3FN2O2S and its molecular weight is 325.6. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Tumor-associated Isozyme

Compounds including N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride have been studied as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. This isozyme shows a distinct inhibition profile compared to other isozymes, suggesting potential applications as antitumor agents (Ilies et al., 2003).

Antitumor Screening and Gene Expression Studies

These compounds have been evaluated in antitumor screens and gene expression studies. The sulfonamide-focused libraries revealed compounds that act as cell cycle inhibitors and have progressed to clinical trials. High-density oligonucleotide microarray analysis helped characterize these molecules based on gene expression changes, highlighting the pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Design and Synthesis for Antitumor Activity

Sulfonamide derivatives, including those containing 5-fluorouracil and nitrogen mustard, have been synthesized for their antitumor properties. These derivatives exhibited significant antitumor activity and low toxicity, highlighting their potential as therapeutic agents (Huang et al., 2001).

Inhibition of β-Class Carbonic Anhydrases

Studies have shown that fluorine-containing sulfonamide derivatives are effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These findings suggest a new avenue for antimycobacterial agents with a mechanism of action different from existing drugs, which could be crucial given the extensive drug resistance developed by the bacterium (Ceruso et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-(2-aminoethyl)-3-chloro-4-fluorobenzene-1-sulfonamide dihydrochloride is Pyruvate dehydrogenase [lipoamide] kinase isozyme 2, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in glucose metabolism.

Safety and Hazards

Sulfonamides can cause a variety of side effects, including allergic reactions. They should be handled with care, avoiding contact with skin and eyes, and not be ingested .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine, particularly as an antibiotic, given the known properties of sulfonamides .

Properties

IUPAC Name

N-(2-aminoethyl)-3-chloro-4-fluorobenzenesulfonamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O2S.2ClH/c9-7-5-6(1-2-8(7)10)15(13,14)12-4-3-11;;/h1-2,5,12H,3-4,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOYXXLBVLQJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN)Cl)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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